Riddelline

Descripción general

Descripción

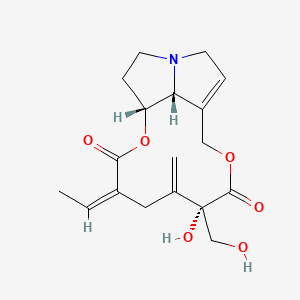

Riddelline is a naturally occurring pyrrolizidine alkaloid, primarily found in plants of the genus Senecio, such as Senecio riddellii . It is a colorless to off-white crystalline solid at room temperature and has a melting point of 197° to 198°C . This compound is known for its toxic and carcinogenic properties, making it a subject of interest in toxicology and pharmacology .

Métodos De Preparación

Riddelline is produced naturally by various plants in the genus Senecio. The synthesis of riddelliine involves the conversion of ornithine and arginine into retronecine . This process includes several steps:

Conversion of Arginine to Putrescine: Arginine (or its precursor ornithine) is converted into putrescine.

Formation of Homospermidine: Putrescine is then converted into homospermidine.

Oxidation to Dialdehydeamine: Homospermidine is oxidized into dialdehydeamine.

Intramolecular Mannich Reaction: Dialdehydeamine undergoes an intramolecular Mannich reaction to produce trachelanthamidine.

Conversion to Supinidine: Trachelanthamidine is converted into supinidine, the final intermediate to producing retronecine.

Análisis De Reacciones Químicas

Riddelline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form riddelliine N-oxide.

Substitution: This compound can undergo substitution reactions, particularly involving its ester bonds.

Common reagents and conditions used in these reactions include oxidizing agents for the oxidation process and reducing agents for the reduction process. The major products formed from these reactions are riddelliine N-oxide and its reduced form, riddelliine.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Riddelline is classified as a macrodiolide with the molecular formula . Its structure includes hydroxy substituents that contribute to its biological activity. The compound's toxicity is not inherent but arises from its metabolic products, particularly through cytochrome P450-mediated reactions that lead to the formation of dehydroriddelliine, which can bind covalently to DNA and induce mutations .

Carcinogenicity

Research has established that this compound exhibits carcinogenic properties in animal models, specifically in male and female rats . The compound has been shown to increase mutations in liver endothelial cells, suggesting a significant role in tumorigenicity.

Bacterial Toxicity

This compound has demonstrated mutagenic effects on bacterial strains such as Salmonella Typhimurium, indicating its potential as a model for studying mutagenesis and toxicity mechanisms .

Antibacterial Activity

Recent studies have highlighted this compound's potential as an antibacterial agent. It has been identified as a lead compound against various bacterial targets, showing strong binding affinities:

| Target | Binding Energy (kcal/mol) |

|---|---|

| KdsA | -14.64 |

| KdsB | -13.09 |

| MurC | -13.67 |

| MurD | -13.54 |

| MurF | -14.20 |

| Polo-like kinase 1 (Plk1) | -12.34 |

| Bcl-2 protein | -13.39 |

| SARS-CoV-2 main protease | -12.67 |

| Human T cell leukemia virus protease | -13.67 |

These findings suggest that this compound could be developed into novel antibiotics, particularly against resistant bacterial strains .

Anticancer Potential

The mutagenic properties of this compound have led researchers to investigate its role in cancer therapy. The compound's ability to form DNA adducts may provide insights into developing targeted therapies for cancers associated with mutagenesis .

Experimental Studies on Antibacterial Efficacy

A study conducted on the antibacterial properties of this compound involved computational modeling and in vitro assays, demonstrating its efficacy against several bacterial strains. The binding interactions were analyzed using bioinformatics techniques, revealing favorable drug-like properties and pharmacokinetics .

Toxicological Assessments

In a comprehensive toxicological evaluation, this compound was administered to rats over an extended period, resulting in significant observations regarding its carcinogenic potential and mutagenic effects on various cell types . These studies underscore the importance of understanding the safety profile of this compound before any therapeutic applications.

Mecanismo De Acción

Riddelline exerts its effects primarily through its metabolism in the liver. It is metabolized to two reactive metabolites, R- and S-dihydropyrrolizine (DHP), by the cytochrome P450 isozymes CYP3A and CYP2B6 . These metabolites can bind to DNA, leading to genotoxicity and tumorigenicity . The formation of DHP-derived DNA adducts is a key step in the mechanism of riddelliine’s carcinogenicity .

Comparación Con Compuestos Similares

Riddelline is part of a class of compounds known as pyrrolizidine alkaloids. Similar compounds include:

Lasiocarpine: Another pyrrolizidine alkaloid known for its liver toxicity.

Comfrey (Symphytum officinale): Contains pyrrolizidine alkaloids that are hepatotoxic and carcinogenic.

This compound is unique due to its specific structure, consisting of a macrocyclic diester of retronecine and riddelliic acid . This structure contributes to its distinct toxicological and carcinogenic properties compared to other pyrrolizidine alkaloids .

Actividad Biológica

Riddelline, a pyrrolizidine alkaloid derived from the plant Senecio riddellii, has garnered attention due to its significant biological activity, particularly its carcinogenic potential. This article provides a comprehensive overview of the biological effects of this compound, focusing on its mechanisms of action, toxicological studies, and case reports.

This compound itself is not inherently toxic; rather, its toxicity arises from metabolic processes in the liver. The compound undergoes hydrolysis to form riddelliine N-oxide, which is non-toxic. However, this compound can also be converted by cytochrome P450 enzymes into dehydroriddelliine, a cytotoxic intermediate that can lead to DNA damage through two primary mechanisms:

- Covalent Binding : Dehydroriddelliine can form covalent bonds with DNA bases, leading to cross-linking and subsequent mutations.

- DNA Adduct Formation : The compound induces the formation of DNA adducts that are associated with tumorigenesis .

Toxicological Studies

Extensive studies have been conducted to evaluate the carcinogenic effects of this compound in animal models. The National Toxicology Program (NTP) conducted a two-year study using F344/N rats and B6C3F1 mice, which revealed significant findings:

- Rats : Oral administration of this compound resulted in high incidences of hemangiosarcomas (86% in males and 76% in females) and hepatocellular adenomas. The study indicated that even low doses could lead to severe health consequences, including early mortality due to liver tumors .

- Mice : In male mice administered 3 mg/kg of this compound, 62% developed hemangiosarcomas. Female mice showed increased rates of broncho-alveolar adenomas and carcinomas .

Summary of Key Findings from Toxicological Studies

| Study Species | Dose (mg/kg) | Tumor Type | Incidence (%) | Duration (weeks) |

|---|---|---|---|---|

| F344/N Rats | 1 | Hemangiosarcoma | 86 (males), 76 (females) | 105 |

| B6C3F1 Mice | 3 | Hemangiosarcoma | 62 (males) | 105 |

| B6C3F1 Mice | 3 | Broncho-alveolar adenoma/carcinoma | Significant increase in treated females (compared to controls) | 105 |

Mutagenicity and DNA Damage

Research indicates that this compound exhibits mutagenic properties in liver endothelial cells of rats. One study demonstrated a notable increase in G:C to T:A transversions among treated rats, suggesting that this compound alters mutation patterns significantly compared to controls . Additionally, this compound was found to induce unscheduled DNA synthesis and micronuclei formation in erythrocytes and bone marrow cells following exposure .

Case Studies

Case reports have highlighted the acute toxicity associated with this compound exposure:

- In veterinary studies, calves exposed to this compound exhibited severe toxicity leading to death, particularly when high concentrations were ingested over short periods .

- Reports from poison control centers have documented instances of human exposure linked to herbal products containing pyrrolizidine alkaloids like this compound, emphasizing the need for caution regarding its use .

Propiedades

IUPAC Name |

(1R,4Z,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO6/c1-3-12-8-11(2)18(23,10-20)17(22)24-9-13-4-6-19-7-5-14(15(13)19)25-16(12)21/h3-4,14-15,20,23H,2,5-10H2,1H3/b12-3-/t14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCNNZDUGWLODJ-RAYFHMIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CC(=C)[C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO6 | |

| Record name | RIDDELLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20996 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026006 | |

| Record name | Riddelliine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Riddelline is a colorless to off-white crystalline solid. Starts turning brown at approximately 329 °F; is blackish-brown at melting point. (NTP, 1992), Colorless solid; [INCHEM] Colorless to off white solid; [CAMEO] | |

| Record name | RIDDELLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20996 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Riddelline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992) | |

| Record name | RIDDELLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20996 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Mechanism of Action |

The activation of the alkaloids by mixed-function oxidases leads to pyrrolic dehydro-alkaloids which are reactive alkylating agents. The liver necrosis results from binding of the metabolites with the liver cell. Some metabolites are released into the circulation and are believed to pass beyond the liver to the lung causing vascular lesions. The pyrrolic metabolites are cytotoxic and act on the hepatocytes and on the endothelium of blood vessels of the liver and lung. /pyrrolizidine alkaloids/, ... A DNA adduct profile was detected in the livers of female F344 rats fed riddelliine, and a dose-response relationship was obtained for the level of the total (eight) DHR-derived DNA adducts and the level of the DHR-3'-dGMP adducts. These results suggest that riddelliine induces liver tumors in rats through a genotoxic mechanism and the eight DHR-derived DNA adducts are likely to contribute to liver tumor development., ... Riddelliine induces liver tumors in rats through a genotoxic mechanism involving the formation of (+/-)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), which reacts with DNA to form a set of eight DNA adducts. | |

| Record name | RIDDELLIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

23246-96-0 | |

| Record name | RIDDELLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20996 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Riddelline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23246-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Riddelline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023246960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Riddelliine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIDDELLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81YO8GX9J8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RIDDELLIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

369 °F (NTP, 1992), 197-198 (decomposes) | |

| Record name | RIDDELLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20996 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RIDDELLIINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.